N-Fmoc-3,3-difluoro-DL-alanine is a fluorinated derivative of alanine, characterized by the presence of two fluorine atoms at the 3-position of the carbon chain. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group from undesired reactions during coupling processes. The chemical formula for N-Fmoc-3,3-difluoro-DL-alanine is CHFNO, and it exhibits unique physical and chemical properties due to the presence of fluorine atoms, which can influence both steric and electronic characteristics.
The synthesis of N-Fmoc-3,3-difluoro-DL-alanine typically involves several steps:
Alternative methods may involve organozinc chemistry or biocatalytic approaches that utilize enzymes for more sustainable synthesis pathways .
N-Fmoc-3,3-difluoro-DL-alanine is primarily utilized in peptide synthesis as a building block. Its unique properties make it suitable for:
Interaction studies involving N-Fmoc-3,3-difluoro-DL-alanine focus on its behavior in biological systems and its interaction with proteins and enzymes. These studies are crucial for understanding how the compound may influence protein structure and function, particularly in the context of drug design where altered interactions can lead to improved therapeutic profiles .
N-Fmoc-3,3-difluoro-DL-alanine shares structural similarities with several other fluorinated amino acids. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Fmoc-3-fluoroalanine | One fluorine atom at the 3-position | Less steric hindrance than difluorinated forms |
| N-Fmoc-4-fluorophenylalanine | Fluorine substitution on phenyl ring | Potentially alters aromatic interactions |
| N-Fmoc-2-amino-4-fluorobutyric acid | Fluorine at 4-position relative to amine | Unique chain length affecting bioactivity |
The uniqueness of N-Fmoc-3,3-difluoro-DL-alanine lies in its difluoromethyl group which enhances lipophilicity and modifies hydrogen bonding capabilities compared to its mono-fluorinated counterparts. This modification can significantly influence the physicochemical properties and biological interactions of peptides incorporating this amino acid.
The Strecker reaction remains a cornerstone for synthesizing β,β-difluoroalanine, the precursor to N-Fmoc-3,3-difluoro-DL-alanine. This method involves the condensation of a difluorinated aldehyde with ammonium chloride and potassium cyanide, forming an α-aminonitrile intermediate that undergoes acidic hydrolysis to yield racemic 3,3-difluoroalanine. For instance, hexafluoropropionaldehyde reacts with NH₃ and cyanide under mildly acidic conditions, producing the nitrile intermediate, which is subsequently hydrolyzed with HCl to generate the amino acid.
A critical challenge lies in controlling stereochemistry, as the Strecker protocol inherently produces racemic mixtures. Side reactions, such as over-fluorination or imine oligomerization, further complicate purification. Modern adaptations replace toxic hydrogen cyanide with safer cyanide sources like KCN, while desiccants like MgSO₄ drive imine formation by removing water.
Table 1: Strecker Reaction Conditions for β,β-Difluoroalanine Synthesis
| Aldehyde Precursor | Cyanide Source | Hydrolysis Agent | Yield (%) | Reference |
|---|---|---|---|---|
| CF₃CF₂CHO | KCN | 6M HCl | 68 | |
| CHF₂CF₂CHO | NH₄CN | H₂SO₄ | 72 |
Enantioselective synthesis of β,β-difluoro-α-amino acids leverages chiral catalysts to bypass the racemic limitations of the Strecker method. A biomimetic -proton shift reaction catalyzed by quinine derivatives enables the conversion of β,β-difluoro-α-imine amides into enantiomerically enriched amino amides with up to 95% enantiomeric excess (ee). For example, N-benzyl-2-((2-chlorobenzyl)imino)-3,3-difluoro-5-phenylpentanamide undergoes asymmetric proton transfer in toluene at 25°C, yielding (S)-configured products with negligible racemization.
Alternative approaches include catalytic asymmetric allylic alkylation, where palladium complexes with chiral phosphine ligands induce stereoselective C–F bond formation. These methods achieve ee values exceeding 90% but require stringent anhydrous conditions.
Table 2: Enantioselective Methods for β,β-Difluoroalanine Derivatives
| Catalyst System | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Quinine-derived catalyst | Difluoroimine amide | 95 | 87 | |
| Pd/(R)-BINAP | Allylic fluoroacetate | 92 | 78 |
Introducing the fluorenylmethyloxycarbonyl (Fmoc) group to 3,3-difluoroalanine ensures compatibility with solid-phase peptide synthesis (SPPS). The reaction employs Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic dioxane/water system, with sodium bicarbonate maintaining a pH of 8–9 to deprotonate the amino group. The Fmoc moiety’s UV activity (λmax = 267 nm) facilitates real-time monitoring during SPPS, while its orthogonality to tert-butoxycarbonyl (Boc) groups enables sequential deprotection.
Purification via silica gel chromatography removes unreacted Fmoc-Cl and byproducts, yielding N-Fmoc-3,3-difluoro-DL-alanine with >70% efficiency. The Fmoc group’s steric bulk also mitigates diketopiperazine formation during peptide elongation.
Racemization during DL-form isolation arises from the base sensitivity of α-hydrogen in fluorinated amino acids. While fluorine’s electron-withdrawing effect stabilizes the tetrahedral intermediate, reducing epimerization, substituents on the aromatic ring or lactam moiety accelerate racemization. For example, 3-fluorooxindoles exhibit 50% slower racemization than non-fluorinated analogs under basic conditions (pH 10).
Chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves enantiomers with baseline separation (α > 1.5). Kinetic resolution via enzymatic acylase hydrolysis further enriches enantiopurity, though fluorinated substrates often exhibit reduced enzyme affinity.
Table 3: Factors Influencing Racemization in Fluorinated Amino Acids
| Factor | Impact on Racemization Rate | Example Compound | Reference |
|---|---|---|---|
| β-Fluorine substitution | Decreases by 40% | 3,3-Difluoroalanine | |
| Aromatic nitro groups | Increases by 30% | 4-Nitrophenyl-alanine |
The incorporation of fluorine atoms into amino acid structures fundamentally alters their electronic properties through pronounced electron-withdrawing effects. In N-Fmoc-3,3-difluoro-DL-alanine, the presence of two fluorine atoms at the beta-carbon position creates a strong electron-withdrawing environment that significantly impacts proteolytic resistance through multiple mechanisms [1] [2].
The high electronegativity of fluorine (4.0 on the Pauling scale) results in the formation of highly polarized carbon-fluorine bonds, which divert electron density away from surrounding functional groups via sigma-induction effects [1]. This electron withdrawal manifests in several ways that contribute to enhanced metabolic stability. The alpha-amino group pKa decreases by approximately 2-3 units compared to native alanine, reducing the nucleophilicity of the amino nitrogen and making it less susceptible to enzymatic attack [3].
Proteolytic enzymes, particularly serine proteases and metalloproteases, rely on precise electrostatic interactions within their active sites to facilitate peptide bond hydrolysis. The electron-withdrawing effects of the difluoromethyl group in N-Fmoc-3,3-difluoro-DL-alanine disrupt these critical enzyme-substrate interactions through multiple pathways. The altered electronic environment creates unfavorable binding geometries within protease active sites, leading to reduced catalytic efficiency [4] [5].
Comparative studies on fluorinated amino acids demonstrate that the degree of proteolytic resistance correlates directly with the extent of electron withdrawal. Monofluorinated alanine exhibits moderate resistance with partition ratios of 820 for both enantiomers, while difluorinated variants show significantly enhanced resistance [6]. The D-isomer of difluoroalanine demonstrates a partition ratio of 5000, indicating that 5000 catalytic eliminations occur per enzymatic inactivation event, compared to 2600 for the L-isomer [6].
The stereoelectronic properties of fluorine also influence the conformational preferences of the amino acid backbone. The gauche effect, wherein fluorine prefers conformations that position it gauche to electron-withdrawing groups, can stabilize specific rotameric states that are incompatible with protease binding pockets [7]. This conformational restriction further contributes to the observed proteolytic resistance.
Research on highly fluorinated amino acids such as hexafluoroleucine and pentafluorophenylalanine reveals that sterically demanding and extensively fluorinated residues demonstrate superior protease resistance [4]. However, the relationship between fluorine content and proteolytic stability is not linear, as amino acids with smaller fluorinated side chains, such as trifluoroethylglycine and difluoroethylglycine, can also significantly improve proteolytic stability in cases where highly fluorinated analogues fail [4].
| Compound | Fluorine Count | Electronegativity Effect | pKa Change | Proteolytic Resistance | Partition Ratio |
|---|---|---|---|---|---|
| Native Alanine | 0 | Baseline | Baseline (9.69) | Low | N/A |
| N-Fmoc-3,3-difluoro-DL-alanine | 2 | Strong electron-withdrawing | Decreased by ~2-3 units | High | 5000 (D), 2600 (L) |
| 3-Fluoroalanine | 1 | Moderate electron-withdrawing | Decreased by ~1-2 units | Moderate | 820 (both enantiomers) |
| Trifluoroalanine | 3 | Very strong electron-withdrawing | Decreased by ~3-4 units | Very High | <10 |
| Hexafluoroleucine | 6 | Extremely strong electron-withdrawing | Decreased by ~1-2 units | Extremely High | Variable |
| Pentafluorophenylalanine | 5 | Strong aromatic electron-withdrawing | Decreased by ~0.5-1 units | Variable | N/A |
The introduction of fluorine atoms into amino acid structures dramatically alters hydrogen bonding patterns and water network interactions, fundamentally modifying enzyme-substrate recognition and binding affinity. N-Fmoc-3,3-difluoro-DL-alanine exhibits unique hydrogen bonding characteristics that contribute significantly to its enhanced metabolic stability [8] [9].
Fluorine atoms in organic compounds can function as weak hydrogen bond acceptors, despite their high electronegativity. The electron-withdrawing nature of the difluoromethyl group in N-Fmoc-3,3-difluoro-DL-alanine creates partially negatively charged fluorine atoms that can participate in hydrogen bonding interactions with protein donors [8]. However, these fluorine-mediated hydrogen bonds are considerably weaker than conventional hydrogen bonds involving oxygen or nitrogen acceptors, with interaction energies ranging from 0 to -5.02 kilojoules per mole [9].
The altered hydrogen bonding capacity of fluorinated amino acids has profound implications for enzyme-substrate interactions. Proteolytic enzymes rely on precise hydrogen bonding networks to stabilize substrate binding and facilitate catalytic turnover. The substitution of traditional hydrogen bonding groups with fluorinated moieties disrupts these critical interactions, leading to reduced enzyme binding affinity and decreased catalytic efficiency [10] [11].
Water-mediated hydrogen bonding represents another crucial aspect of fluorinated amino acid interactions with enzymes. The difluoromethyl group in N-Fmoc-3,3-difluoro-DL-alanine can structure surrounding water molecules through weak hydrogen bonding interactions, creating altered hydration patterns that influence enzyme recognition [9]. These modified water networks can either facilitate or hinder enzyme-substrate interactions, depending on the specific enzyme active site architecture.
Computational studies reveal that fluorinated amino acids can influence water dynamics on protein surfaces, slowing water motion and altering the thermodynamic properties of binding interactions [9]. This effect is particularly pronounced for difluorinated amino acids, where the cumulative influence of multiple fluorine atoms creates significant perturbations in local water structure.
The polar hydrophobic nature of fluorinated amino acids creates unique challenges for enzyme recognition. While fluorine atoms possess partial negative charges that can participate in electrostatic interactions, the overall hydrophobic character of the carbon-fluorine bond results in compounds that are neither purely hydrophilic nor hydrophobic [3]. This intermediate character can disrupt the hydrophobic-hydrophilic balance required for optimal enzyme-substrate interactions.
Enzyme active sites have evolved to accommodate specific patterns of hydrogen bonding and hydrophobic interactions. The introduction of fluorinated amino acids can create mismatches between substrate requirements and enzyme binding pocket architecture, leading to reduced binding affinity and altered catalytic kinetics [11]. These effects are particularly pronounced for enzymes with stringent substrate specificity requirements.
| Amino Acid | H-Bond Acceptor Capacity | H-Bond Donor Capacity | Dipole Moment | Enzyme Binding Affinity Change | Water Network Interaction |
|---|---|---|---|---|---|
| Native Alanine | None (side chain) | None (side chain) | Low | Baseline | Hydrophobic |
| N-Fmoc-3,3-difluoro-DL-alanine | Weak (2 F atoms) | None | High | Decreased (steric/electronic) | Altered hydration |
| 3-Fluoroalanine | Weak (1 F atom) | None | Moderate | Slightly decreased | Modified hydration |
| Difluoroalanine | Moderate (2 F atoms) | None | High | Decreased | Altered hydration |
| Trifluoroalanine | Strong (3 F atoms) | None | Very High | Significantly decreased | Strongly altered hydration |
The metabolic fate of N-Fmoc-3,3-difluoro-DL-alanine differs substantially from that of native alanine and other fluorinated amino acid analogues, reflecting the unique chemical properties imparted by the difluoromethyl substitution. These differences in metabolic pathways contribute significantly to the enhanced metabolic stability of the fluorinated compound [12] [6] [13].
Native alanine undergoes rapid metabolism through well-established pathways, primarily involving transamination reactions catalyzed by aminotransferases. The alpha-amino group readily participates in Schiff base formation with pyridoxal phosphate, facilitating efficient conversion to pyruvate and subsequent entry into central metabolic pathways [14]. The entire process occurs with high enzyme specificity and rapid turnover, resulting in half-lives measured in minutes to hours.
In contrast, N-Fmoc-3,3-difluoro-DL-alanine demonstrates markedly different metabolic behavior. The electron-withdrawing effects of the difluoromethyl group significantly reduce the nucleophilicity of the alpha-amino group, leading to dramatically decreased activity with aminotransferases and other amino acid-metabolizing enzymes [12]. When metabolism does occur, it proceeds through slow deamination processes to yield difluoropyruvate, which is subsequently reduced to fluorolactate as the major organic metabolite.
The stereochemical aspects of difluoroalanine metabolism reveal important mechanistic insights. Studies on related fluorinated alanine analogues demonstrate that D-isomers and L-isomers can follow dramatically different metabolic pathways [12] [6]. The D-isomer of 3-fluoroalanine undergoes oxidation to fluoropyruvate with subsequent reduction to fluorolactate, while the L-isomer is subject to racemization followed by beta-elimination of fluoride.
Enzymatic studies reveal that alanine racemase from Streptomyces lavendulae exhibits unprecedented catalytic efficiency in beta-elimination of fluorine from monofluorinated alanine [13]. This enzyme demonstrates high specificity for fluorinated substrates, achieving reaction yields exceeding 85% with complete enantiomeric excess. However, the difluorinated analogue N-Fmoc-3,3-difluoro-DL-alanine is less susceptible to this elimination pathway due to the increased electron-withdrawing effects of the second fluorine atom.
The suicide substrate behavior of fluorinated amino acids represents another crucial aspect of their metabolic profiles. Difluoroalanine acts as a mechanism-based inhibitor of alanine racemase, forming covalent adducts with the enzyme and resulting in irreversible inactivation [6]. The partition ratio for difluoroalanine isomers ranges from 2600 to 5000, indicating that thousands of catalytic turnovers occur before enzyme inactivation.
Comparative analysis of fluorinated amino acid metabolism reveals a clear correlation between fluorine content and metabolic stability. Trifluoroalanine demonstrates exceptional resistance to enzymatic degradation, with partition ratios of less than 10 turnovers per inactivation event, effectively rendering it a highly efficient suicide substrate with minimal metabolic turnover [6]. This extreme stability comes at the cost of biological activity, as the compound shows very limited participation in normal metabolic processes.
The metabolic stability of N-Fmoc-3,3-difluoro-DL-alanine can be attributed to several factors: reduced enzyme recognition due to altered electronic properties, decreased substrate binding affinity resulting from modified hydrogen bonding patterns, and the formation of stable enzyme-inhibitor complexes that prevent further catalytic turnover [3]. These combined effects result in significantly extended half-lives compared to native amino acids, with estimates ranging from hours to days depending on the specific enzymatic environment.
Fluoride release patterns provide additional insight into the metabolic fate of fluorinated amino acids. While native alanine produces no fluoride, monofluorinated analogues can release moderate to high amounts of fluoride depending on the specific metabolic pathway. N-Fmoc-3,3-difluoro-DL-alanine shows minimal fluoride release due to the stability of the difluoromethyl group and the reduced enzymatic activity toward this substrate [12].
| Compound | Primary Metabolic Route | Key Metabolites | Enzyme Specificity | Half-Life Estimate | Fluoride Release |
|---|---|---|---|---|---|
| Native Alanine | Transamination → Pyruvate | Pyruvate, Lactate | High (aminotransferases) | Minutes to hours | None |
| N-Fmoc-3,3-difluoro-DL-alanine | Slow deamination → Difluoropyruvate | Difluoropyruvate, Fluorolactate | Low (reduced activity) | Hours to days | Minimal |
| 3-Fluoroalanine (D) | Oxidation → Fluoropyruvate | Fluoropyruvate, Fluorolactate | Moderate (alanine racemase) | Hours | Moderate |
| 3-Fluoroalanine (L) | Racemization → β-elimination | Fluoropyruvate, Alanine | High (β-elimination) | Minutes (elimination) | High |
| Difluoroalanine | Elimination → Fluoropyruvate | Fluoropyruvate, Fluorolactate | Low (suicide substrate) | Hours (suicide substrate) | High |
| Trifluoroalanine | Minimal metabolism | Unchanged compound | Very low | Days | Minimal |